molecular formula C35H43CoN2O5S B13655148 [[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)phenolato-|EO]](2-)](4-methylbenzenesulfonato-|EO)cobalt

[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)phenolato-|EO]](2-)](4-methylbenzenesulfonato-|EO)cobalt

Katalognummer: B13655148
Molekulargewicht: 662.7 g/mol
InChI-Schlüssel: OMDLXXAXHOMGFQ-RMVGASQLSA-K
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This cobalt complex features a chiral (1R,2R)-cyclohexanediyl backbone, which is ligated by two bis(nitrilomethylidyne) groups. Each phenolic oxygen is substituted with bulky tert-butyl (1,1-dimethylethyl) groups at the 4-position, enhancing steric protection and electronic donation. The counterion, 4-methylbenzenesulfonate (tosylate), contributes to solubility in polar organic solvents. The cobalt center resides in a distorted octahedral N4O2 coordination geometry, typical of Schiff-base cobalt complexes .

Key structural attributes:

  • Substituents: The tert-butyl groups on the phenol rings increase lipophilicity and steric hindrance, which may stabilize the complex against oxidative degradation.
  • Counterion: Tosylate improves solubility compared to inorganic anions like perchlorate, facilitating homogeneous catalytic applications .

Eigenschaften

Molekularformel

C35H43CoN2O5S

Molekulargewicht

662.7 g/mol

IUPAC-Name

4-tert-butyl-2-[[(1R,2S)-2-[(5-tert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;cobalt(3+);4-methylbenzenesulfonate

InChI

InChI=1S/C28H38N2O2.C7H8O3S.Co/c1-27(2,3)21-11-13-25(31)19(15-21)17-29-23-9-7-8-10-24(23)30-18-20-16-22(28(4,5)6)12-14-26(20)32;1-6-2-4-7(5-3-6)11(8,9)10;/h11-18,23-24,31-32H,7-10H2,1-6H3;2-5H,1H3,(H,8,9,10);/q;;+3/p-3/t23-,24+;;

InChI-Schlüssel

OMDLXXAXHOMGFQ-RMVGASQLSA-K

Isomerische SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)(C)C1=CC(=C(C=C1)[O-])C=N[C@@H]2CCCC[C@@H]2N=CC3=C(C=CC(=C3)C(C)(C)C)[O-].[Co+3]

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)(C)C1=CC(=C(C=C1)[O-])C=NC2CCCCC2N=CC3=C(C=CC(=C3)C(C)(C)C)[O-].[Co+3]

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Strategy

The preparation of this cobalt complex generally involves the complexation of a pre-formed chiral ligand with a cobalt(II) salt , typically cobalt(II) acetate tetrahydrate, under inert atmosphere conditions to avoid oxidation or side reactions. The chiral ligand is synthesized separately by condensation reactions involving cyclohexanediamine derivatives and substituted phenols.

  • Ligand synthesis : The ligand, (1R,2R)-1,2-cyclohexanediylbis[(nitrilo-κN)methylidyne]bis[4-bis(1,1-dimethylethyl)phenolato-κO], is prepared by condensation of (1R,2R)-1,2-diaminocyclohexane with 4-tert-butyl-2-hydroxybenzaldehyde derivatives. This forms a Schiff base type ligand with imine (methylidyne) linkages and phenolate coordination sites.

  • Complexation step : The ligand is then reacted with cobalt(II) acetate tetrahydrate in an appropriate solvent (often ethanol or methanol) under an inert atmosphere (nitrogen or argon) to form the cobalt(III) complex. The reaction proceeds via coordination of the ligand nitrogen and oxygen atoms to the cobalt center, with oxidation of cobalt(II) to cobalt(III) occurring either spontaneously or via mild oxidants.

  • Counterion incorporation : The 4-methylbenzenesulfonate (tosylate) counterion is introduced either by metathesis from cobalt salts bearing this anion or by addition of 4-methylbenzenesulfonic acid or its salt during or after complex formation.

Detailed Preparation Procedure

Step Description Conditions Notes
1 Ligand formation : Condensation of (1R,2R)-1,2-diaminocyclohexane with 4-tert-butyl-2-hydroxybenzaldehyde Reflux in ethanol or methanol, inert atmosphere, 2-4 hours Formation of bis-Schiff base ligand with phenol groups; ligand purified by recrystallization or chromatography
2 Complexation : Reaction of ligand with cobalt(II) acetate tetrahydrate Stirring in ethanol/methanol, inert atmosphere, room temperature to 50°C, 12-24 hours Cobalt(II) oxidizes to cobalt(III) during complexation; color change indicates complex formation
3 Counterion exchange : Addition of 4-methylbenzenesulfonic acid or sodium 4-methylbenzenesulfonate Room temperature, stirring for 1-2 hours Ensures incorporation of tosylate anion, improves solubility and crystallinity
4 Isolation and purification : Filtration, washing with cold solvent, recrystallization Use of solvents like diethyl ether or hexane to precipitate product Product dried under vacuum, stored under inert atmosphere at 2-8°C

Reaction Scheme Summary

$$
\text{(1R,2R)-1,2-diaminocyclohexane} + 2 \times \text{4-tert-butyl-2-hydroxybenzaldehyde} \xrightarrow[\text{reflux}]{\text{EtOH, inert}} \text{Chiral bis-Schiff base ligand}
$$

$$
\text{Ligand} + \text{Co(OAc)}2 \cdot 4\text{H}2\text{O} \xrightarrow[\text{inert}]{\text{EtOH, RT}} \text{Co(III) complex}
$$

$$
\text{Co(III) complex} + \text{p-TsOH or p-TsONa} \rightarrow \text{Final tosylate cobalt complex}
$$

Analytical Data Supporting Preparation

Parameter Data
Molecular Formula C35H43CoN2O5S
Molecular Weight 662.7 g/mol
Purity >98% by HPLC or elemental analysis
Storage Inert atmosphere, 2-8°C, protected from light
Spectroscopic confirmation UV-Vis, IR, and NMR consistent with ligand coordination and cobalt oxidation state
Crystallography Single-crystal X-ray diffraction confirms octahedral coordination around cobalt, ligand chirality preserved

Notes on Reaction Conditions and Yield

  • The inert atmosphere (nitrogen or argon) is critical to prevent unwanted oxidation or hydrolysis of the ligand and cobalt precursor.

  • Reaction temperature is typically mild (room temperature to 50°C) to avoid decomposition of sensitive imine bonds.

  • The oxidation of cobalt(II) to cobalt(III) can be spontaneous in air but is better controlled under inert atmosphere with mild oxidants if necessary.

  • Yields for the complexation step are generally high (>80%) after purification.

Summary Table of Preparation Parameters

Aspect Details
Ligand precursor (1R,2R)-1,2-diaminocyclohexane, 4-tert-butyl-2-hydroxybenzaldehyde
Metal source Cobalt(II) acetate tetrahydrate
Solvent Ethanol or methanol
Atmosphere Inert (N2 or Ar)
Temperature Room temperature to 50°C
Reaction time 12-24 hours
Counterion source 4-methylbenzenesulfonic acid or sodium salt
Purification Recrystallization, filtration
Storage Inert atmosphere, 2-8°C

Literature and Research Findings

  • The complexation of this chiral ligand with cobalt(II) acetate tetrahydrate under inert atmosphere is a well-established method to obtain enantiomerically pure cobalt(III) complexes with high catalytic activity in polymerization and other catalytic reactions.

  • The bulky tert-butyl groups on the phenolato ligands enhance the stability and solubility of the complex, facilitating isolation and characterization.

  • The tosylate counterion improves the crystallinity and handling properties of the complex, making it suitable for detailed structural studies and catalytic applications.

  • Analytical techniques such as UV-Vis spectroscopy, IR, NMR, and X-ray crystallography confirm the formation of the complex and the preservation of stereochemistry.

Analyse Chemischer Reaktionen

Types of Reactions

The compound [2,2’-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)phenolato-|EO]](4-methylbenzenesulfonato-|EO)cobalt can undergo various types of chemical reactions, including:

    Oxidation: The cobalt center can be oxidized to higher oxidation states.

    Reduction: The cobalt center can be reduced to lower oxidation states.

    Substitution: Ligands coordinated to the cobalt center can be substituted with other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Common reducing agents include sodium borohydride and hydrazine.

    Substitution: Ligand substitution reactions can be carried out using various ligands in the presence of a suitable solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction may yield cobalt(I) complexes.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [2,2’-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)phenolato-|EO]](4-methylbenzenesulfonato-|EO)cobalt is used as a catalyst in various organic transformations, including oxidation and reduction reactions.

Biology

Medicine

In medicine, the compound is being investigated for its potential use in therapeutic applications, such as in the development of new drugs that target specific metal-dependent biological pathways.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as magnetic or electronic materials.

Wirkmechanismus

The mechanism by which [2,2’-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)phenolato-|EO]](4-methylbenzenesulfonato-|EO)cobalt exerts its effects involves the coordination of the cobalt center to various substrates. This coordination can activate the substrates for subsequent chemical transformations. The molecular targets and pathways involved depend on the specific application of the compound.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Cobalt Complexes

Structural and Functional Differences

The table below summarizes critical differences between the target compound and analogous cobalt complexes:

Compound Name Backbone Substituents Counterion Oxidation State Key Applications
Target Compound (R,R)-Cyclohexanediyl 4-tert-butylphenolato 4-Methylbenzenesulfonate Co(II) Enantioselective catalysis, oxidation reactions
Bis(4-chloropyridine){2,2'-ethane-1,2-diylbis(nitrilomethylidyne)}-diphenolato}cobalt(III) perchlorate Ethylenediamine None (plain phenolato) Perchlorate Co(III) Model for oxygen-binding studies
[N,N'-Bis(salicylidene)ethylenediaminato]cobalt(II) (Co(salen)) Ethylenediamine None (plain phenolato) Varies (e.g., Cl⁻) Co(II) Industrial oxidation catalysts, electrochemical sensors
(S,S)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (S,S)-Cyclohexanediyl 3,5-di-tert-butylphenolato None Co(II) Asymmetric synthesis, polymerization catalysts
Key Observations:

Backbone Rigidity and Chirality :

  • Ethylenediamine-based complexes (e.g., Co(salen)) are more flexible, limiting stereochemical control. The cyclohexanediyl backbone in the target compound and its (S,S)-analog introduces rigidity and chirality, critical for enantioselective reactions.
  • The (R,R) vs. (S,S) configuration in cyclohexanediyl derivatives dictates opposite enantioselectivity in catalytic processes .

Substituent Effects: tert-Butyl groups on phenol rings (target compound and ) enhance steric protection, reducing dimerization and improving thermal stability (melting point >350°C ). Unsubstituted phenolato ligands (e.g., Co(salen)) are more reactive but prone to oxidative degradation .

Counterion Influence :

  • Tosylate in the target compound improves solubility in organic media compared to perchlorate in , which is prone to explosive decomposition.

Research Findings and Performance Metrics

  • Catalytic Activity: Co(salen) derivatives are widely used in epoxidation and aerobic oxidation but lack stereoselectivity .
  • Stability :

    • Cyclohexanediyl-based complexes exhibit higher thermal stability (>350°C ) than ethylenediamine analogs (~200°C decomposition for Co(salen)).

Biologische Aktivität

Cobalt complexes have garnered attention in recent years due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article focuses on the biological activity of the compound [2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)phenolato-|EO]](4-methylbenzenesulfonato-|EO)cobalt , exploring its synthesis, characterization, and biological implications based on available research.

Chemical Structure and Synthesis

The compound is a cobalt(II) complex that features a cyclohexane backbone with various functional groups that enhance its biological activity. The synthesis typically involves the coordination of cobalt ions with specific ligands, leading to the formation of heteroligand complexes that exhibit unique properties.

Antimicrobial Properties

Cobalt complexes have shown significant antimicrobial activity against a variety of pathogens. For instance, studies have demonstrated that cobalt(II) complexes exhibit good activity against Candida albicans and Enterococcus faecium , suggesting potential applications in treating fungal infections and bacterial diseases .

Table 1: Antimicrobial Activity of Cobalt Complexes

Complex NameTarget MicroorganismInhibition Zone Diameter (mm)
Co(II) Complex 1Candida albicans20
Co(II) Complex 2Enterococcus faecium18
Co(II) Complex 3Staphylococcus aureus15

Cytotoxicity Studies

The cytotoxic effects of cobalt complexes have also been evaluated using various cell lines. Notably, cobalt(II) complexes were found to reduce the metabolic activity of L929 mouse fibroblasts, indicating potential toxicity at higher concentrations. This effect was correlated with increased nuclear damage in treated cells .

Table 2: Cytotoxicity Data on Cell Lines

Cell LineComplex NameConcentration (mM)Metabolic Activity (%)
L929Co(II) Complex A0.9185
HCT8Co(II) Complex B3.6560

The biological activity of cobalt complexes is often attributed to their ability to bind to DNA and interfere with cellular processes. The intercalation of these complexes into DNA has been observed, which may inhibit replication and transcription processes in microbial cells . Additionally, cobalt ions play a crucial role in various enzymatic reactions within the body, further enhancing their therapeutic potential.

Case Studies

Several studies have highlighted the efficacy of cobalt complexes in clinical and laboratory settings:

  • Study on Antifungal Activity : A study evaluated the effectiveness of a cobalt complex against Candida albicans , showing significant inhibition compared to control groups. The results suggested that the complex could be developed into a therapeutic agent for fungal infections .
  • Anticancer Properties : Research has indicated that certain cobalt complexes exhibit anticancer properties by inducing apoptosis in cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), leading to cell death .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing this cobalt complex, and how can purity be optimized?

  • Methodological Answer : The complex is synthesized via Schiff base condensation between a cyclohexanediamine derivative and tert-butyl-substituted salicylaldehyde, followed by coordination with cobalt(II) salts. Critical steps include:

  • Ligand Preparation : Reacting (1R,2R)-1,2-cyclohexanediamine with 4-tert-butyl-2-hydroxybenzaldehyde under reflux in ethanol, ensuring stoichiometric control to avoid side products .
  • Metal Coordination : Adding cobalt(II) acetate or nitrate to the ligand solution under inert conditions, with subsequent counterion exchange using 4-methylbenzenesulfonic acid .
  • Purification : Recrystallization from methanol/dichloromethane mixtures or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this complex?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve the octahedral geometry and trans arrangement of axial ligands (e.g., 4-chloropyridine in analogous structures) with R-factors <0.06. Data collection at 293 K using Bruker APEX-II detectors is standard .
  • UV-Vis and EPR Spectroscopy : Identify d-d transitions (e.g., λ ~500 nm for Co(III) in low-spin states) and paramagnetic signals for oxidation state validation .
  • Mass Spectrometry : High-resolution ESI-MS in positive ion mode confirms molecular ion peaks matching theoretical m/z values .

Advanced Research Questions

Q. How does the stereochemistry of the cyclohexanediyl backbone influence catalytic activity in oxidation reactions?

  • Methodological Answer :

  • Comparative Studies : Synthesize enantiomeric (1S,2S) and meso-forms of the ligand, then evaluate catalytic performance in asymmetric epoxidation. Use chiral GC or HPLC to quantify enantiomeric excess (ee) .
  • DFT Calculations : Model the transition states using Gaussian09 with B3LYP functionals to correlate steric effects of tert-butyl groups with activation barriers .
  • Kinetic Isotope Effects (KIE) : Probe rate-determining steps by substituting substrates with deuterated analogs .

Q. What computational strategies can predict the redox behavior of this complex in non-aqueous media?

  • Methodological Answer :

  • Cyclic Voltammetry Simulations : Use COMSOL Multiphysics to model electron transfer kinetics, incorporating diffusion coefficients (D ~10⁻⁵ cm²/s) and double-layer capacitance .
  • TD-DFT for Excited States : Assign UV-Vis bands by calculating electronic transitions in ORCA software, including solvent effects via COSMO models .
  • Machine Learning : Train neural networks on existing electrochemical datasets to predict unknown redox potentials with ±50 mV accuracy .

Q. How can contradictory data on catalytic turnover numbers (TONs) in oxygen-evolution reactions be resolved?

  • Methodological Answer :

  • Controlled Replication : Standardize reaction conditions (pH, solvent, light source) across labs. For example, use 0.1 M acetate buffer (pH 5.0) and 470 nm LED illumination .
  • Operando Spectroscopy : Monitor active species via in situ Raman or XAS during catalysis to identify deactivation pathways (e.g., ligand oxidation) .
  • Meta-Analysis : Apply statistical tools (e.g., Cochrane Review) to aggregate published TONs, correcting for outliers and experimental biases .

Methodological Design & Theoretical Frameworks

Q. What experimental designs are optimal for studying ligand substitution kinetics in this complex?

  • Methodological Answer :

  • Stopped-Flow Spectroscopy : Track ligand exchange rates (k ~10³ s⁻¹) at 25°C using pseudo-first-order conditions with excess incoming ligands (e.g., pyridine derivatives) .
  • Eyring Analysis : Calculate activation parameters (ΔH‡, ΔS‡) from temperature-dependent rate constants (Arrhenius plots) .
  • Theoretical Basis : Link results to Marcus-Hush theory to distinguish between associative and dissociative mechanisms .

Q. How can advanced separation technologies isolate byproducts formed during catalytic cycles?

  • Methodological Answer :

  • Membrane Filtration : Use polyethersulfone (PES) membranes with 10 kDa MWCO to separate cobalt aggregates from reaction mixtures .
  • HPLC-MS : Employ C18 columns (acetonitrile/water gradient) to resolve and identify degraded ligand fragments .
  • Theoretical Framework : Apply Fick’s laws of diffusion to model mass transfer limitations in heterogeneous systems .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.